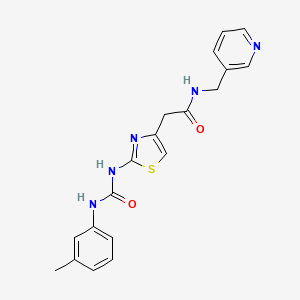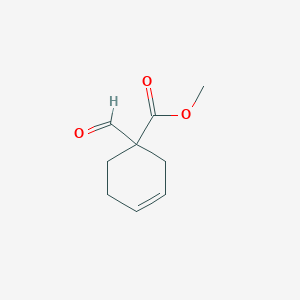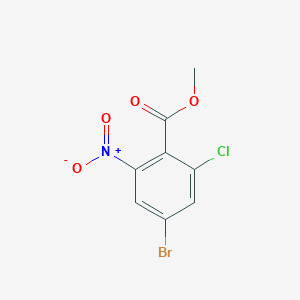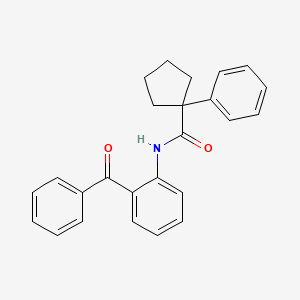![molecular formula C15H12ClN3OS B2446069 2-((2-Chlorbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-on CAS No. 896336-87-1](/img/structure/B2446069.png)
2-((2-Chlorbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyridotriazine ring and a chlorophenyl group . It’s likely used in scientific research, given its unique structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as azolo[1,2,4]triazines, are synthesized through two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
1,3,5-Triazine haben eine signifikante Antitumoraktivität gezeigt. Beispielsweise:
- Hexamethylmelamin (HMM) (1) und 2-Amino-4-morpholino-s-triazin (2) sind klinisch eingesetzte Antitumormittel zur Behandlung von Lungen-, Brust- und Eierstockkrebs .
- Hydroxymethylpentamethylmelamin (HMPMM) (3) ist ein aktiver Metabolit von HMM .
- 6-(Benzylthio)-4-((3-chlorbenzyl)thio)-1,3,5-triazin-2(1H)-on wurde als Topoisomerase-II-Inhibitor identifiziert .
Aromatase-Hemmung
1,3,5-Triazine mit einer allgemeinen Struktur ähnlich der von 4 zeigen eine Aromatase-Hemmwirkung .
Siderophor-vermitteltes Medikamentenpotential
1,3,5-Triazin 6: hat ein potenzielles Einsatzgebiet als Siderophor, der eine Rolle bei der mikrobiellen Eisenabschirmung spielt .
Corticotropin-Releasing-Faktor-Rezeptor-Antagonismus
- Allgemeine Struktur 7 zeigt eine potente Antagonistenaktivität am Corticotropin-Releasing-Faktor-1-Rezeptor .
- Verbindung 9 ist auch ein potenter Antagonist am Corticotropin-Releasing-Faktor-1-Rezeptor .
Leukotrien-C4-Antagonismus
Verbindungen vom Typ 8: zeigen eine potente Aktivität gegen Leukotrien C4 (LTC4), wodurch Schutz vor HCl.Ethanol-induzierten Magengeschwüren geboten wird .
Trypanosoma brucei-Hemmung
Substrat 10: zeigt eine gute In-vitro-Aktivität gegen den Protozoenparasiten Trypanosoma brucei, den Erreger der menschlichen Afrikanischen Trypanosomiasis .
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieser Verbindung Antitumor-Eigenschaften, Aromatase-Hemmung, Siderophor-vermitteltes Medikamentenpotential, Corticotropin-Releasing-Faktor-Rezeptor-Antagonismus, Leukotrien-C4-Antagonismus und Protozoen-Hemmung umfassen. Forscher untersuchen weiterhin sein Potenzial in diesen Bereichen, was es zu einem faszinierenden Forschungsfeld macht! 🌟 .
Wirkmechanismus
Target of Action
It is known that similar s-triazine derivatives have been found to inhibit various enzymes such as topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, nadp±dependent isocitrate dehydrogenases, and cyclin-dependent kinases .
Mode of Action
S-triazine derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution . This interaction leads to changes in the function of the target enzymes, thereby affecting the cellular processes they regulate .
Biochemical Pathways
S-triazine derivatives are known to affect diverse signaling pathways through their inhibition of various enzymes . The downstream effects of these interactions can include changes in cell proliferation and other cellular processes .
Result of Action
S-triazine derivatives are known to have remarkable activity against a wide range of cancer cells .
Action Environment
Factors such as temperature can affect the rate of reactions involving similar compounds .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one are largely determined by its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit topoisomerase II, an enzyme responsible for adding supercoils to the DNA molecule . This interaction can significantly influence biochemical reactions within the cell.
Cellular Effects
The effects of 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one on cells are diverse and complex. Its interaction with topoisomerase II can influence cell function by altering DNA supercoiling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Its inhibitory effect on topoisomerase II can lead to changes in gene expression, affecting the overall function of the cell .
Temporal Effects in Laboratory Settings
Given its inhibitory effects on topoisomerase II, it is plausible that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with topoisomerase II, it may be involved in DNA replication and transcription processes .
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIGZLELHOPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2445998.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446000.png)


![1-[(3Ar,6aS)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2446005.png)
![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2446006.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2446007.png)
